Almandine (Al2Fe3(SiO4)3)

Abrasive waterjet cutting Industrial minerals Specific gravity

Inconsistent garnet composition causes variable cutting efficiency and unpredictable nozzle wear. Certified near-end-member almandine (>95% almandine component) eliminates this variability. • Density 4.32 g/cm³ delivers 21% greater kinetic energy per particle vs. pyrope (3.58 g/cm³), directly increasing metal/stone/glass cutting speed • XRD/XRF-verified almandine content with controlled particle size distribution (80/50/120 mesh) ensures batch-to-batch reproducibility • Low magnetite and quartz impurity levels prevent nozzle clogging and prolong mixing-tube service life in abrasive waterjet systems

Molecular Formula Al2Fe3O12Si3
Molecular Weight 497.75 g/mol
CAS No. 1302-62-1
Cat. No. B1170654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmandine (Al2Fe3(SiO4)3)
CAS1302-62-1
Molecular FormulaAl2Fe3O12Si3
Molecular Weight497.75 g/mol
Structural Identifiers
SMILES[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2]
InChIInChI=1S/2Al.3Fe.3O4Si/c;;;;;3*1-5(2,3)4/q2*+3;3*+2;3*-4
Commercial & Availability
Standard Pack Sizes1 g / 20 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Almandine Technical Baseline for Industrial Procurement


Almandine (Fe₃Al₂(SiO₄)₃) is the ferrous-iron end-member of the pyralspite subgroup within the garnet supergroup of nesosilicates [1]. It crystallizes in the cubic space group Ia3d with unit-cell parameter a ≈ 11.526 Å at 298 K [2]. End-member almandine exhibits the highest density (4.318 g/cm³) among the common Al-bearing garnets and a refractive index of 1.830, positioning it at the extreme end of several key physical property continua within the garnet family [2]. Its combination of Mohs hardness 7.0–7.5, conchoidal fracture, and specific gravity ~4.0–4.3 underpins its dominant role in abrasive applications, while its Fe²⁺-dominated chemistry imparts distinctive magnetic, thermodynamic, and spectroscopic signatures that are quantitatively differentiable from its Mg-, Mn-, and Ca-bearing structural analogs [1][2].

1
Abrasive media Highest density and hardness in the pyralspite series support waterjet cutting and sandblasting operations.
2
Gemological ID High refractive index and Fe²⁺ absorption spectrum enable non-destructive species discrimination.
3
High-temperature media Thermal expansion behavior and oxidative decomposition onset require design review for elevated-temperature use.
4
Magnetic research Well-characterized antiferromagnetic ordering transition supports low-temperature calibration and redox studies.

Why Garnet Species Cannot Be Interchanged


Although all silicate garnets share the same cubic crystal structure and general formula X₃Y₂(ZO₄)₃, the identity of the X-site cation (Fe²⁺, Mg²⁺, Mn²⁺, Ca²⁺) drives first-order variations in density, refractive index, thermal expansion, magnetic behavior, and decomposition pathway [1]. A natural pyrope (Mg₃Al₂Si₃O₁₂) with density 3.58 g/cm³ cannot substitute for almandine (4.32 g/cm³) in abrasive waterjet cutting because the cutting force is proportional to particle mass; the 21% density deficit translates directly to lower kinetic energy per particle and reduced cutting efficiency. Conversely, substituting almandine into a high-temperature filter bed designed for grossular's lower thermal expansion (2.7 vs. 3.3 × 10⁻⁵ K⁻¹ at 1400 K) introduces dimensional instability. Even within the pyralspite series, continuous solid solution between pyrope and almandine yields intermediate compositions whose properties scale non-linearly with Fe/Mg ratio, making exact specification of end-member or near-end-member material essential for reproducible performance [1].

Density deficit reduces cutting energy

Pyrope and grossular are significantly less dense than almandine; in waterjet applications the lower particle mass directly reduces kinetic energy and cutting efficiency.

Thermal expansion mismatch causes instability

Grossular and pyrope have lower thermal expansion coefficients; replacing almandine in high-temperature filter beds can introduce dimensional instability and seal failure.

Decomposition pathway difference limits substitution

Almandine decomposes via Fe²⁺ oxidation at moderate temperatures, while pyrope and grossular follow non-oxidative breakdown; behavior in oxidizing atmospheres diverges.

Quantitative Differentiation vs. Closest Garnet Analogs


Density–Hardness Balance for Abrasive Waterjet Cutting

In abrasive waterjet cutting, almandine garnet provides a uniquely balanced combination of density and hardness that neither softer garnet species nor harder synthetic abrasives can replicate. Almandine's specific gravity of 4.0–4.1 places it in the ideal range where particles achieve maximum kinetic energy (mass × velocity²) without being too heavy for the water stream to accelerate [1][2]. Andradite garnet (ρ ≈ 3.86 g/cm³, Mohs 6.5–7.5) is both lighter and softer, making it ineffective as a cutting abrasive [2]. Aluminum oxide (Mohs 9) is harder, but its excessive hardness dramatically shortens mixing-tube life, increasing operational cost [3]. Almandine at Mohs 7.5–8.0 strikes the sweet spot: fast cutting with manageable nozzle wear [3].

Density–Hardness Balance
Head-to-head
Almandine: SG 4.0–4.1, Mohs 7.5–8.0
Andradite: SG ~3.86, Mohs 6.5–7.5 (ineffective)
Al₂O₃: Mohs 9 (excessive nozzle wear)
Supports procurement of almandine-rich garnet to balance cutting speed and consumable cost.
50–120 mesh typical; 60,000 psi water pressure.
Abrasive waterjet cutting Industrial minerals Specific gravity

Refractive Index as Species Discriminator

Refractive index (RI) provides the most reliable non-destructive criterion for distinguishing almandine from pyrope in the pyralspite series. Hanneman (1983) established that pyrope exhibits n ≤ 1.750, while almandine exhibits n ≥ 1.780; specimens with n between 1.750 and 1.780 are classified as intermediate pyrope-almandine [1]. The International Gem Society operationalizes this as: pyrope RI = 1.714–1.742, pyrope/almandine (rhodolite) RI = 1.742–1.785, and almandine RI = 1.785–1.830 [2]. The pure end-member almandine RI measured by Skinner (1956) is 1.830, versus pyrope at 1.714, a difference of Δn = 0.116 [3]. This RI difference is driven primarily by Fe²⁺ substitution for Mg²⁺ and scales linearly with FeO content [2].

Refractive Index
Head-to-head
End-member almandine n=1.830
Pyrope n=1.714
Operational boundary: n≥1.780 (almandine), n≤1.750 (pyrope)
Enables quantitative species identification without destructive testing.
Fe²⁺ absorption bands at 504, 520, 573 nm confirm.
Gemology Refractometry Garnet classification

High-Temperature Thermal Expansion Coefficient

Thermal expansion coefficients (α) of garnet end-members diverge significantly at elevated temperatures, with critical implications for high-temperature applications. Thiéblot et al. (1998) determined α values at 1400 K using synchrotron X-ray powder diffraction: grossular α ≈ 2.7 × 10⁻⁵ K⁻¹, pyrope α ≈ 3.0 × 10⁻⁵ K⁻¹, and almandine α ≈ 3.3 × 10⁻⁵ K⁻¹ [1]. This represents a 22% higher thermal expansion for almandine compared to grossular and 10% higher compared to pyrope at the same temperature. The expansion coefficients increase with temperature in this same order across the full measured range [1].

Thermal Expansion
Head-to-head
Almandine α ≈ 3.3 × 10⁻⁵ K⁻¹ at 1400 K
Pyrope ~3.0 × 10⁻⁵ K⁻¹
Grossular ~2.7 × 10⁻⁵ K⁻¹
Almandine exhibits 10–22% higher expansion; substituting grossular or pyrope risks dimensional mismatch.
Synchrotron XRD; values at 1400 K.
Thermal expansion High-temperature materials Garnet geothermometry

Thermal Decomposition Pathway and Onset

Garnet species follow fundamentally different thermal decomposition pathways dictated by the redox behavior of their X-site cations. Almandine decomposition begins at ~1300 K and is triggered specifically by oxidation of Fe²⁺ to Fe³⁺, yielding hematite (Fe₂O₃), sillimanite (Al₂SiO₅), and quartz or cristobalite (SiO₂) [1]. In contrast, pyrope decomposes at higher temperatures (>1500 K) to corundum (Al₂O₃) plus enstatite (MgSiO₃)—a non-oxidative breakdown to the stable subsolidus assemblage [1]. Grossular decomposes rapidly above ~1500 K to anorthite + gehlenite + pseudowollastonite, a third distinct pathway [1]. The oxidative mechanism of almandine means its thermal stability limit is sensitive to oxygen fugacity (fO₂), whereas pyrope and grossular decomposition is fO₂-independent under the same conditions [1].

Decomposition Onset
Head-to-head
Almandine: ~1300 K (oxidation → hematite, sillimanite, quartz)
Pyrope: >1500 K (non-oxidative)
Grossular: >1500 K (different pathway)
Lower decomposition temperature and oxidative mechanism require review for applications in air above ~1300 K.
fO₂-dependent; inert atmosphere may extend stability.
Thermal stability Decomposition Oxidation Garnet

Non-Lattice Entropy at Ambient Temperature

The non-lattice (excess) entropy at room temperature reveals a profound thermodynamic distinction among garnet end-members. Geiger et al. (2006) computed lattice entropies from vibrational (Raman and IR) spectroscopic data and extracted non-lattice contributions by comparison with calorimetric measurements: pyrope S_ex ≈ 11.5 J/mol-K, andradite S_ex ≈ 19 J/mol-K, and almandine S_ex ≈ 49 J/mol-K [1]. The almandine value is 4.3× that of pyrope and 2.6× that of andradite. A later calorimetric study (Dachs et al., 2024) refined this to S_ex = 33.4 J/mol-K for near-stoichiometric almandine, consisting of S_mag = 32.1 J/mol-K (magnetic) and S_el = 1.3 J/mol-K (electronic Schottky contribution) [2]. The dominant magnetic entropy arises from Fe²⁺ spin configurations that have no counterpart in Mg-bearing pyrope (diamagnetic) or Ca,Al-bearing grossular [2].

Non-Lattice Entropy
Head-to-head
Almandine S_ex = 33.4 J/mol-K (S_mag 32.1, S_el 1.3)
Pyrope S_ex = 11.5 J/mol-K
Andradite S_ex = 19 J/mol-K
~2.9× pyrope; large magnetic entropy must be accounted for in thermodynamic modeling.
Calorimetry 3–300 K and DSC; Dachs 2024 refinement.
Thermodynamics Garnet entropy Configurational entropy Calorimetry

Magnetic Ordering Temperature

Almandine exhibits a well-characterized paramagnetic-to-antiferromagnetic phase transition at low temperature, with the Néel temperature T_N varying systematically with Fe²⁺ concentration and Fe³⁺ impurity content. For pure synthetic almandine free of Fe³⁺, the λ-type heat-capacity anomaly peaks sharply at T_N = 9.2 K [1]. The presence of ~3% Fe³⁺ broadens and lowers this transition to 8.0 ± 0.2 K [1]. The end-member spessartine (Mn₃Al₂Si₃O₁₂) orders at a distinctly lower T_N = 6.2 K, while intermediate almandine-spessartine solid solutions display a fundamentally different double-exchange magnetic mechanism that yields T_N values showing negative deviations from linear interpolation between end-members [2]. Pyrope (Mg₃Al₂Si₃O₁₂) is diamagnetic and exhibits no magnetic ordering transition [2]. Mössbauer spectroscopy of pure almandine (Alm₁₀₀) confirms gradual magnetic ordering onset between 10.4 and 9.0 K, with ~50% magnetically ordered fraction at 9.6 K [3].

Magnetic Ordering
Head-to-head
Almandine T_N = 9.2 K (Fe³⁺-free), 8.0 K (3% Fe³⁺)
Spessartine T_N = 6.2 K
Pyrope: diamagnetic, no transition
Provides distinct antiferromagnetic signature for low-temperature calibration and Fe³⁺ redox probe.
Mössbauer shows gradual ordering 10.4–9.0 K.
Magnetic properties Antiferromagnetism Néel temperature Garnet

Evidence-Based Application Scenarios


Abrasive Waterjet Cutting Media

Almandine-rich garnet (>95% almandine component, specific gravity ≥4.0, Mohs ≥7.5) is the industry-standard abrasive for waterjet cutting of metals, stone, glass, and composites. Its density–hardness balance maximizes particle kinetic energy for fast cutting while minimizing mixing-tube wear compared to harder abrasives such as aluminum oxide [1][2]. Procurement specifications should require certified almandine content (XRD or XRF verification), particle size distribution (typically 80 mesh, 50 mesh for speed, or 120 mesh for finish quality), and low impurity levels (magnetite, quartz) to prevent nozzle clogging and ensure cutting consistency [1].

Gemological Identification via Refractive Index

The refractive index boundary at n = 1.780 provides a definitive, instrument-based criterion for distinguishing almandine from pyrope and intermediate rhodolite garnets in gemological laboratories and jewelry procurement [3][4]. A measured RI ≥ 1.785, combined with the characteristic Fe²⁺ absorption spectrum (strong bands at 504, 520, and 573 nm), positively identifies almandine [4]. This non-destructive protocol eliminates subjective color-based identification errors that occur because pyrope and almandine can exhibit visually indistinguishable red hues [3].

High-Temperature Mineral Filter Media

For water filtration and blast-media applications involving sustained elevated temperatures up to ~1000 K, almandine's thermal expansion coefficient of ~3.3 × 10⁻⁵ K⁻¹ at 1400 K must be factored into vessel and seal design [5]. If the operating temperature exceeds ~1300 K in oxidizing conditions, almandine will begin to decompose via Fe²⁺ oxidation to hematite + sillimanite + quartz, compromising filter-bed integrity [5]. In such regimes, pyrope or grossular may be substituted only if their lower density and different hardness are acceptable for the filtration duty; otherwise, engineering controls (inert atmosphere, lower operating temperature) must maintain almandine below its decomposition threshold [5].

Low-Temperature Magnetic Materials Research

Synthetic near-end-member almandine (Fe²⁺-free, stoichiometric Fe₃Al₂Si₃O₁₂) serves as a model antiferromagnetic system with a well-defined Néel temperature of 9.2 K, making it suitable for calibrating low-temperature calorimeters and for fundamental studies of superexchange interactions in silicate frameworks [6][7]. The sensitivity of T_N to trace Fe³⁺ (~3% shifts T_N to 8.0 K) also makes almandine a sensitive redox proxy: the sharpness and temperature of the λ-anomaly in heat capacity directly report on Fe³⁺/Fe²⁺ ratios in synthetic and natural samples [6]. This property is exploited in petrological studies to constrain oxygen fugacity during metamorphic garnet growth [6].

Application
Selection Property
Validation Focus
Abrasive Waterjet Cutting
High specific gravity and Mohs hardness balance
Cutting efficiency and mixing-tube wear rate
Gemological Identification
Refractive index threshold and Fe²⁺ absorption spectrum
Non-destructive species discrimination from pyrope and rhodolite
High-Temperature Filtration Media
Thermal expansion coefficient and oxidative decomposition limit
Dimensional stability and seal integrity at elevated temperatures
Low-Temperature Magnetic Research
Néel temperature for antiferromagnetic ordering
Calibration standard and Fe³⁺ redox proxy
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